4-iodo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
Description
This compound features a sulfonamide group attached to a benzene ring substituted with iodine at the para position. The sulfonamide nitrogen is linked via an ethyl group to a 1,3-thiazole ring bearing 4-methyl and 2-phenyl substituents. The iodine atom introduces steric bulk and electronic effects distinct from common halogen substituents (e.g., Cl, F) or functional groups (e.g., methoxy, nitro).
Properties
IUPAC Name |
4-iodo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2S2/c1-13-17(24-18(21-13)14-5-3-2-4-6-14)11-12-20-25(22,23)16-9-7-15(19)8-10-16/h2-10,20H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMOTUISQSAEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.
Formation of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the interactions of thiazole-containing molecules with biological targets. It can serve as a probe to investigate enzyme activities or receptor bindings.
Medicine
In medicinal chemistry, 4-iodo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide could be explored for its potential therapeutic properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-iodo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in π-π stacking interactions, while the sulfonamide group could form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzene Ring
4-Chloro Analog ():
- Structure : 4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide.
- Molecular Weight : 392.916 vs. ~484 (estimated for the iodo analog).
- Electronic Effects : Chlorine is moderately electron-withdrawing (σp = 0.23), while iodine is weakly electron-withdrawing (σp = 0.18).
- Steric Impact : Iodine’s larger van der Waals radius (1.98 Å vs. 1.75 Å for Cl) may influence receptor binding or solubility.
- Synthetic Accessibility : Chloro derivatives are typically easier to synthesize due to the stability of chlorinated intermediates.
Fluoro and Methoxy Analogs ():
- 3-Fluoro-4-Methoxy Derivative (G856-3076): Molecular Weight: 406.5 vs. ~484 (iodo). logP: 4.538 (indicative of moderate lipophilicity).
Nitro-Substituted Analog (, Compound 17):
- Structure: 4-[(2-{N′-[(4-Nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide.
- Electronic Effects : The nitro group (σp = 1.27) strongly withdraws electrons, enhancing sulfonamide acidity compared to iodine.
Biological Activity
4-iodo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide, also known as IMB-1, is a complex organic compound characterized by its thiazole ring, sulfonamide group, and iodine atom. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves cyclizing α-haloketones with thiourea.
- Iodination : The introduction of the iodine atom is performed via electrophilic iodination.
- Sulfonamide Formation : The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine.
Industrial production often utilizes continuous flow reactors and advanced purification techniques to enhance yield and purity .
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 50 μg/mL |
| Staphylococcus aureus | 18 | 40 μg/mL |
| Candida albicans | 12 | 60 μg/mL |
These results indicate that this compound possesses broad-spectrum antimicrobial activity .
Antioxidant Activity
Research has demonstrated that this compound acts as an antioxidant. It was evaluated using a DPPH assay, which measures the ability to scavenge free radicals. The findings suggest that it effectively reduces oxidative stress in cellular models.
Acetylcholinesterase Inhibition
In addition to its antimicrobial and antioxidant properties, this compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro assays revealed that this compound exhibits promising AChE inhibitory activity, with a half-maximal inhibitory concentration (IC50) value indicating effective inhibition .
Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in irradiated mice. It showed significant improvement in behavioral outcomes and reduced oxidative damage markers in brain tissues. The compound's ability to modulate neurotransmitter levels further supports its potential as a neuroprotective agent .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) indicated that this compound could inhibit cell proliferation effectively. The IC50 values ranged from 25 to 35 μM across different cell lines, suggesting it may be a candidate for further development in cancer therapy .
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 4-Iodobenzenesulfonyl chloride, Et₃N, DCM, 0°C | 65–78 | |
| Purification | Silica gel, EtOAc/Hexane (1:3 → 1:1) | >95% purity |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H NMR : Confirm the ethyl linker (δ 3.4–3.8 ppm for –CH₂–N– and δ 2.8–3.2 ppm for –CH₂–S–) and aromatic protons (δ 7.2–8.5 ppm for benzene and thiazole rings) .
- ¹³C NMR : Identify sulfonamide carbonyl (δ ~125–135 ppm) and iodine-substituted aromatic carbons (δ ~95–100 ppm) .
IR Spectroscopy : Look for S=O stretches (~1350–1150 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
Elemental Analysis : Validate C, H, N, S percentages (e.g., calculated C: 45.07%, H: 4.26% for a related sulfonamide) .
Q. Table 2: Expected Spectral Peaks
| Technique | Key Signals | Significance |
|---|---|---|
| ¹H NMR | δ 2.9 (t, J=6 Hz, 2H, –CH₂–S–) | Ethyl-thiazole linkage |
| IR | 1165 cm⁻¹ (S=O asymmetric stretch) | Sulfonamide confirmation |
Advanced: How can contradictions in NMR or mass spectrometry data be resolved to confirm structural assignments?
Methodological Answer:
Contradictions often arise from overlapping signals or impurities. Strategies include:
2D NMR (HSQC, HMBC) :
- Use HSQC to correlate ¹H signals with ¹³C nuclei, resolving ambiguous –CH₂– groups.
- HMBC can confirm long-range couplings (e.g., sulfonamide carbonyl to adjacent aromatic protons) .
Computational Validation :
Q. Example Workflow :
- Acquire experimental NMR data.
- Optimize molecular geometry using DFT (B3LYP/6-311++G**).
- Calculate chemical shifts with GIAO method.
- Cross-validate with Multiwfn’s electron localization function (ELF) for bond characterization .
Advanced: How to design a molecular docking study to predict biological targets for this compound?
Methodological Answer:
Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) .
Ligand Preparation :
- Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*).
- Generate 3D conformers with Open Babel.
Receptor Preparation (AutoDockTools) :
- Remove water molecules and cofactors from the protein structure (PDB ID: e.g., 1JD0 for carbonic anhydrase).
- Add polar hydrogens and assign Gasteiger charges .
Docking Parameters :
- Grid box size: 60 × 60 × 60 Å (centered on active site).
- Lamarckian genetic algorithm (100 runs, population size 150).
Validation : Compare docking scores (ΔG) with known inhibitors (e.g., acetazolamide for carbonic anhydrase) .
Q. Table 3: AutoDock Parameters for Flexible Residues
| Parameter | Value |
|---|---|
| Genetic Algorithm Runs | 100 |
| Energy Evaluations | 25 million |
| Mutation Rate | 0.02 |
| Crossover Rate | 0.8 |
Advanced: How to analyze the electron density topology and electrostatic potential of this compound?
Methodological Answer:
Wavefunction Generation : Perform DFT calculations (e.g., B3LYP/def2-TZVP) to obtain the electron density file (.wfn).
Multiwfn Analysis :
- Electrostatic Potential (ESP) : Map ESP onto the van der Waals surface to identify nucleophilic/electrophilic regions.
- Electron Localization Function (ELF) : Visualize bond basins to confirm covalent vs. ionic interactions (e.g., sulfonamide S–O bonds) .
Topological Metrics :
Q. Table 4: Example ELF and ESP Values
| Region | ELF Value | ESP (kcal/mol) |
|---|---|---|
| Sulfonamide S=O | 0.85 | –45.2 |
| Thiazole N– | 0.78 | –32.7 |
Advanced: How can crystallographic data resolve ambiguities in the compound’s conformation?
Methodological Answer:
Crystal Growth : Use slow evaporation from acetonitrile/ethanol (1:1) to obtain single crystals.
X-ray Diffraction :
- Collect data at 100 K (Mo Kα radiation, λ = 0.71073 Å).
- Solve structure via direct methods (SHELXT) and refine with SHELXL .
Conformational Analysis :
- Compare dihedral angles (e.g., C–S–N–C) with computational predictions.
- Identify intramolecular interactions (e.g., C–H···O hydrogen bonds) stabilizing the conformation .
Example from Analogous Structures :
A related thiazole sulfonamide showed a planar thiazole ring (torsion angle < 5°) and a gauche conformation for the ethyl linker (C–C–N–S = 65°) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
